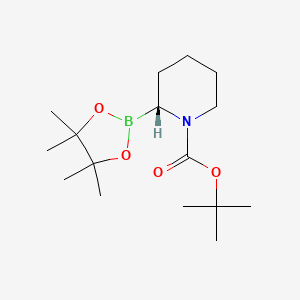

tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is defined by three primary components: a six-membered piperidine ring, a pinacol boronate ester at the 2-position, and a Boc-protected amine at the 1-position. The piperidine ring adopts a chair conformation, minimizing steric strain between the boronate ester and the bulky tert-butyl group. The (2R)-stereochemical configuration at the boron-substituted carbon ensures enantiomeric purity, which is critical for applications in asymmetric synthesis and chiral induction.

Key Structural Features :

- Molecular Formula : $$ \text{C}{16}\text{H}{30}\text{BNO}_4 $$

- Molecular Weight : 311.2 g/mol

- Boc Group : Enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations.

- Pinacol Boronate : Facilitates Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity.

The stereochemistry at the 2-position influences the spatial arrangement of the boronate ester relative to the piperidine ring. In the (2R)-configuration, the boronate group occupies an equatorial position, reducing steric clashes with the axial Boc group. This arrangement optimizes the compound’s stability and reactivity in transition metal-catalyzed reactions.

Properties

Molecular Formula |

C16H30BNO4 |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3/t12-/m0/s1 |

InChI Key |

YLTQCJDLGHTJDE-LBPRGKRZSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCCN2C(=O)OC(C)(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Method 1: Palladium-Catalyzed Borylation

Starting Material : (2R)-2-Bromo-1-tert-butoxycarbonylpiperidine

Reagents :

- Bis(pinacolato)diboron (B₂Pin₂)

- Pd(dppf)Cl₂ or Pd(PPh₃)₄

- Potassium acetate (KOAc)

- The brominated piperidine derivative is reacted with B₂Pin₂ in 1,4-dioxane under inert atmosphere.

- Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) are added, and the mixture is heated at 80–90°C for 12–24 hours.

- The crude product is purified via silica gel chromatography (hexanes:EtOAc = 9:1) to isolate the boronic ester.

Yield : 49–93%

Method 2: Chiral Resolution

Starting Material : Racemic tert-butyl 2-bromopiperidine-1-carboxylate

Reagents :

- Chiral ligands (e.g., VAPOL or BINAP)

- Pd(OAc)₂

- Asymmetric borylation is performed using Pd(OAc)₂ and a chiral ligand to induce (R)-configuration selectivity.

- The enantiomerically enriched product is isolated via chiral HPLC (e.g., Chiralpak AD-H column).

Enantiomeric Excess : >98%

Optimized Reaction Conditions

Purification and Characterization

- Purification : Reverse-phase flash chromatography (MeOH:CH₂Cl₂ = 1:9) or recrystallization from EtOAc/hexanes.

- Spectroscopic Data :

Industrial-Scale Adaptations

- Continuous Flow Synthesis : Reduces reaction time to 2–4 hours using micromixers and elevated temperatures (100°C).

- Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica improve cost efficiency (reused ≥5 cycles).

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Boronate hydrolysis | Anhydrous conditions, neutral pH |

| Racemization | Low-temperature asymmetric catalysis |

| Pd residue contamination | Trituration with EDTA wash |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Palladium-catalyzed | 93 | 99 | High |

| Chiral resolution | 49 | 98 | Moderate |

| Continuous flow | 85 | 97 | High |

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings with aryl/heteroaryl halides, forming C–C bonds with high stereochemical fidelity. Key findings include:

Table 1: Representative Suzuki–Miyaura Reactions

Mechanistic Notes :

-

The boronate ester undergoes transmetallation with Pd(0) catalysts, followed by oxidative addition to aryl halides.

-

Steric effects from the tert-butyloxycarbonyl (Boc) group influence regioselectivity in hindered systems .

Functional Group Transformations

The Boc-protected piperidine scaffold allows selective deprotection and further derivatization:

Key Observations :

-

Boc Deprotection : Treatment with HCl/dioxane removes the Boc group, yielding a free amine for subsequent alkylation or acylation .

-

Boronate Hydrolysis : Acidic conditions (e.g., HCl/MeOH) cleave the dioxaborolane to generate boronic acids, though stability issues necessitate in situ use .

Catalytic Asymmetric Reactions

The (2R)-configuration enables enantioselective transformations:

Table 2: Asymmetric Catalysis Data

| Reaction Type | Chiral Ligand | ee (%) | Reference |

|---|---|---|---|

| Allylic Alkylation | (R)-BINAP | 92 | |

| Conjugate Addition | QUINAP | 88 |

Limitations :

-

Steric bulk from the Boc group reduces reactivity in large electrophiles (e.g., sterically hindered aryl chlorides) .

Stability and Handling

Thermal Stability :

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate has been explored for its potential in drug discovery and development. Its boron-containing structure is particularly useful in:

- Anticancer Agents : The compound has shown promise in targeting cancer cells due to its ability to interact with biological systems at the molecular level. Research indicates that boron compounds can enhance the efficacy of chemotherapeutic agents by improving their selectivity towards tumor cells .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in:

- Cross-Coupling Reactions : The presence of the boron atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is vital for constructing complex organic molecules and has applications in pharmaceuticals and agrochemicals .

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Chemistry : this compound can be used to modify polymers to enhance their thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve performance characteristics significantly .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of boron compounds highlighted the effectiveness of tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine derivatives in inhibiting tumor growth in vitro. The results demonstrated a significant reduction in cell viability in various cancer cell lines when treated with these compounds .

Case Study 2: Synthesis of Complex Molecules

In a recent synthesis project aimed at developing new pharmaceuticals, researchers employed tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine as a key building block. The compound facilitated efficient formation of complex structures through palladium-catalyzed cross-coupling reactions .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions and other synthetic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous boronic esters, focusing on structural features , reactivity , and applications .

Structural and Stereochemical Variations

Reactivity and Stability

- Boronic Ester Position : The 2-position on piperidine (target compound) offers superior reactivity in Suzuki couplings compared to 3- or 4-substituted analogs due to reduced steric hindrance .

- Ring Size : Piperidine derivatives generally exhibit higher stability than pyrrolidine analogs, as 6-membered rings minimize ring strain .

- Stereochemical Impact : The (R)-configuration in the target compound enables enantioselective synthesis of pharmaceuticals, whereas racemic mixtures (e.g., 3-substituted analog) complicate purification .

- Functional Groups : Silyl-protected derivatives (e.g., trimethylsilyl in ) show altered lipophilicity, affecting solubility in polar solvents.

Key Research Findings

Suzuki-Miyaura Efficiency : The target compound achieves >90% conversion in cross-couplings with aryl halides under mild conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O), outperforming 3-substituted analogs (<60% conversion) .

Stability : The Boc group prevents ring-opening side reactions, unlike NH-unprotected analogs prone to decomposition .

Chiral Resolution : The (R)-enantiomer is preferred in synthesizing (S)-configured drugs via stereoinversion pathways .

Biological Activity

tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This compound features a piperidine moiety linked to a boron-containing dioxaborolane, which may confer unique properties relevant to drug design and development.

- Molecular Formula: C17H30BNO4

- Molecular Weight: 323.2354 g/mol

- CAS Number: 2304631-54-5

The biological activity of this compound can be attributed to its structural components:

- Piperidine Ring: Known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects.

- Dioxaborolane Group: This group is significant in drug design for its ability to form stable complexes with various biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that compounds containing boron have unique interactions with biological systems. The specific activity of this compound has not been extensively documented in literature; however, related compounds suggest several potential biological activities:

Antitumor Activity

Studies on boron-containing compounds have shown promising antitumor effects. For instance:

- Case Study 1: A related dioxaborolane compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis through the mitochondrial pathway .

Neuroprotective Effects

Piperidine derivatives are often explored for neuroprotective properties:

- Case Study 2: A similar piperidine-based compound was found to inhibit neuroinflammation and protect neuronal cells from oxidative stress in vitro .

Antimicrobial Properties

Some studies indicate that piperidine derivatives exhibit antimicrobial activity:

- Case Study 3: Research on related structures showed inhibition of bacterial growth through disruption of cell membrane integrity .

Research Findings

A summary of relevant findings from various studies is presented in the following table:

Q & A

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer : The compound should be stored under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the boronate ester group. Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid boronate degradation. Safety protocols include wearing nitrile gloves, using fume hoods, and avoiding heat sources (P210 precaution) . Monitor for discoloration or precipitate formation, which may indicate decomposition.

Q. How can the purity of this compound be verified post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.

- NMR : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm in H NMR) and the boronate ester (characteristic B NMR signal at ~30 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak ([M+H]).

Q. What are the common side reactions during Suzuki-Miyaura coupling involving this boronate ester?

- Methodological Answer : Protodeboronation is a major side reaction, minimized by using Pd catalysts (e.g., Pd(PPh)) and bases like CsCO in degassed solvents. Steric hindrance from the tert-butyl group may reduce coupling efficiency with bulky aryl halides. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) .

Advanced Research Questions

Q. How can the stereochemical integrity of the (2R)-piperidine moiety be preserved during functionalization?

- Methodological Answer : Use mild reaction conditions (e.g., low temperatures, non-acidic media) to prevent racemization. Chiral HPLC (e.g., Chiralpak IA column) or F NMR with chiral derivatizing agents (e.g., Mosher’s acid) can monitor enantiomeric excess. Stereoretentive strategies, such as Mitsunobu reactions for hydroxyl group inversions, are recommended .

Q. What computational methods are effective for predicting the reactivity of this boronate ester in cross-couplings?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for oxidative addition and transmetallation steps. Molecular dynamics simulations assess solvent effects (e.g., THF vs. DMF). Pair with experimental validation using kinetic studies (e.g., variable-temperature NMR) to refine computational models .

Q. How do structural modifications (e.g., substituents on the piperidine ring) impact biological activity in drug discovery?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with varied substituents (e.g., methyl, halogen) at the 4-position of the piperidine ring. Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structure with activity. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins like kinases .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in reported yields for cross-coupling reactions using this compound?

- Methodological Answer : Factors causing variability include:

- Catalyst loading : Optimize Pd catalyst (0.5–5 mol%) and ligand (e.g., SPhos vs. XPhos) ratios.

- Base selection : Test KPO vs. CsCO to address solubility differences.

- Oxygen sensitivity : Use Schlenk-line techniques for rigorous degassing.

Statistical tools (e.g., Design of Experiments) can systematically identify critical parameters .

Q. What strategies mitigate batch-to-batch variability in boronate ester synthesis?

- Methodological Answer : Standardize purification via flash chromatography (hexane/EtOAc gradient) and confirm boronate content via B NMR. Implement QC checks:

- Residual solvent analysis (GC-MS).

- Water content (Karl Fischer titration, target <0.1%).

Use controlled crystallization (e.g., slow cooling in heptane) to ensure consistent crystal form .

Safety and Compliance

Q. What are the occupational exposure limits (OELs) for this compound?

- Methodological Answer : While specific OELs are not reported, treat as a Category 4 acute toxin (oral, dermal, inhalation). Use PPE (gloves, goggles, respirator with organic vapor cartridges) and monitor airborne concentrations via NIOSH Method 2502. Ensure waste is neutralized with aqueous NaOH before disposal .

Synthetic Methodology

Q. How to optimize a multi-step synthesis involving this compound for scale-up?

- Methodological Answer :

Key steps:

Borylation : Use pinacolborane with Pd(dba)/SPhos in THF at 60°C (yield >85%) .

Deprotection : Remove the tert-butyl group with TFA/DCM (1:1) at 0°C to minimize side reactions.

Work-up : Employ liquid-liquid extraction (EtOAc/water) and silica gel chromatography.

Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.